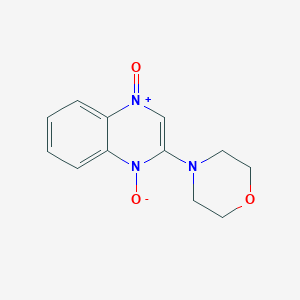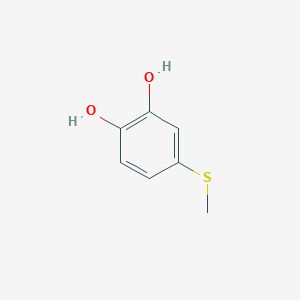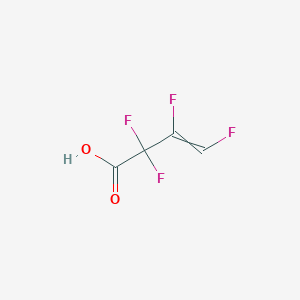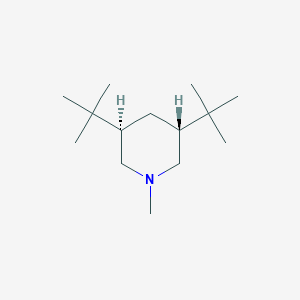
(3R,5R)-3,5-Di-tert-butyl-1-methylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,5R)-3,5-Di-tert-butyl-1-methylpiperidine is a chiral compound with significant applications in various fields of chemistry and industry. This compound is characterized by its two tert-butyl groups attached to a piperidine ring, which imparts unique steric and electronic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5R)-3,5-Di-tert-butyl-1-methylpiperidine typically involves the use of chiral catalysts and specific reaction conditions to ensure the correct stereochemistry. One common method involves the hydrogenation of ®-2-[3-(2-N-phthaloylimino ethyl)-4,5-dihydro-5-isoxazole]-acetic acid to open the isoxazole ring, followed by chiral reduction of the carbonyl group . This method is advantageous due to its mild reaction conditions and high stereoselectivity.
Industrial Production Methods
For industrial production, the synthesis process is optimized for scalability and cost-effectiveness. The use of flow microreactor systems has been explored to introduce the tert-butoxycarbonyl group into various organic compounds, making the process more efficient and sustainable compared to traditional batch methods .
Análisis De Reacciones Químicas
Types of Reactions
(3R,5R)-3,5-Di-tert-butyl-1-methylpiperidine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the piperidine ring.
Substitution: The tert-butyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogenation catalysts for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The reaction conditions are typically mild to moderate, ensuring the preservation of the compound’s stereochemistry.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in synthetic applications.
Aplicaciones Científicas De Investigación
(3R,5R)-3,5-Di-tert-butyl-1-methylpiperidine has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound’s unique steric properties make it useful in the study of enzyme-substrate interactions and protein folding.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
Mecanismo De Acción
The mechanism by which (3R,5R)-3,5-Di-tert-butyl-1-methylpiperidine exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The compound’s steric bulk and electronic properties allow it to modulate the activity of these targets, influencing various biochemical pathways. Detailed studies on its mechanism of action are ongoing, with a focus on understanding its role in modulating enzyme activity and receptor binding .
Comparación Con Compuestos Similares
Similar Compounds
(3R,5R)-3,5-Dimethylpiperazine-1-carboxylate: This compound shares a similar piperidine ring structure but with different substituents.
tert-Butyl (3R,5R)-3,5-dimethylpiperazine-1-carboxylate: Another similar compound with tert-butyl groups but different functional groups attached to the piperidine ring
Uniqueness
(3R,5R)-3,5-Di-tert-butyl-1-methylpiperidine is unique due to its specific stereochemistry and the presence of two bulky tert-butyl groups. These features confer distinct steric and electronic properties, making it a valuable compound in various synthetic and research applications.
Propiedades
Número CAS |
64326-84-7 |
|---|---|
Fórmula molecular |
C14H29N |
Peso molecular |
211.39 g/mol |
Nombre IUPAC |
(3R,5R)-3,5-ditert-butyl-1-methylpiperidine |
InChI |
InChI=1S/C14H29N/c1-13(2,3)11-8-12(14(4,5)6)10-15(7)9-11/h11-12H,8-10H2,1-7H3/t11-,12-/m0/s1 |
Clave InChI |
LSLVKAVOXPXJQK-RYUDHWBXSA-N |
SMILES isomérico |
CC(C)(C)[C@H]1C[C@@H](CN(C1)C)C(C)(C)C |
SMILES canónico |
CC(C)(C)C1CC(CN(C1)C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{(E)-[(4-Hexylphenyl)methylidene]amino}phenyl but-2-enoate](/img/structure/B14492286.png)

![1-[(Z)-Phenyl-ONN-azoxy]-4-(trifluoromethyl)benzene](/img/structure/B14492292.png)
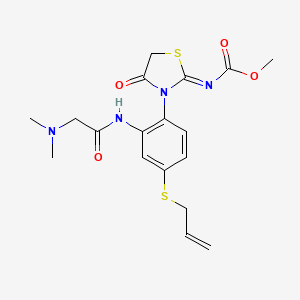
![[(1-Methoxyoctan-2-YL)selanyl]benzene](/img/structure/B14492302.png)
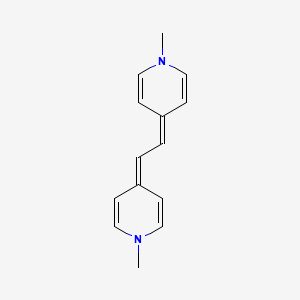
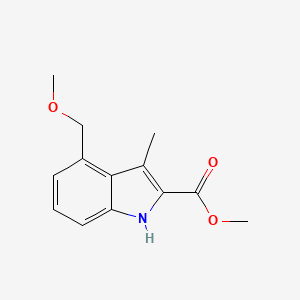
![3-[(Phenylmethaneselenonyl)carbonyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14492327.png)
